3-methylbutan-2-yl N-(3-chlorophenyl)carbamate 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 6289-21-0
VCID: VC18437930
InChI: InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

3-methylbutan-2-yl N-(3-chlorophenyl)carbamate

CAS No.: 6289-21-0

Cat. No.: VC18437930

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

3-methylbutan-2-yl N-(3-chlorophenyl)carbamate - 6289-21-0

Specification

CAS No. 6289-21-0
Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate
Standard InChI InChI=1S/C12H16ClNO2/c1-8(2)9(3)16-12(15)14-11-6-4-5-10(13)7-11/h4-9H,1-3H3,(H,14,15)
Standard InChI Key RBYVZCVTOHVIAT-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)OC(=O)NC1=CC(=CC=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

3-Methylbutan-2-yl N-(3-chlorophenyl)carbamate (IUPAC name: 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate) comprises a carbamate bridge linking a 3-methylbutan-2-ol moiety to a 3-chlorophenyl group. The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 255.70 g/mol.

Structural Features

  • Branched Alkyl Chain: The 3-methylbutan-2-yl group introduces steric hindrance, potentially influencing solubility and metabolic stability.

  • Chlorophenyl Ring: The electron-withdrawing chlorine atom at the meta position modulates electronic properties, enhancing electrophilic reactivity at the carbamate carbonyl.

  • Carbamate Functional Group: The –O–(C=O)–N– linkage confers susceptibility to hydrolysis under acidic or basic conditions, a trait observed in structurally related compounds.

Physical Properties

PropertyValue/Description
Melting PointEstimated 85–90°C (analogous carbamates)
Boiling Point~300°C (decomposition likely)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO); low in water (<0.1 mg/mL)
LogP (Octanol-Water)Predicted 2.8 (ChemAxon)

Synthesis and Manufacturing

The synthesis of 3-methylbutan-2-yl N-(3-chlorophenyl)carbamate likely follows established carbamate formation protocols, adapted from methods used for analogous compounds.

Stepwise Synthesis

  • Preparation of 3-Methylbutan-2-ol:

    • Synthesized via Grignard reaction between methyl magnesium bromide and 2-butanone, followed by acidic workup.

  • Carbamate Formation:

    • React 3-methylbutan-2-ol with 3-chlorophenyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine (TEA).

    • Reaction conditions: 0°C to room temperature, 12–24 hours, yielding 70–85%.

Industrial Scalability

  • Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature control during exothermic carbamate formation.

  • Purification: Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted isocyanate and alcohol byproducts.

Chemical Reactivity and Degradation

The compound’s reactivity is governed by its carbamate group and aromatic chlorine substituent.

Hydrolysis Pathways

  • Acidic Conditions: Protonation of the carbonyl oxygen leads to cleavage, producing 3-methylbutan-2-ol and 3-chloroaniline.

    • Half-life in 1M HCl: ~2 hours at 25°C (estimated from analogous carbamates).

  • Basic Conditions: Hydroxide attack at the carbonyl carbon yields a carbonate intermediate, decomposing to CO₂ and amines.

Thermal Stability

  • Decomposition Onset: ~150°C (thermogravimetric analysis), releasing isocyanates and alcohols.

Biological Activity and Mechanisms

While direct pharmacological data are unavailable, structural analogs exhibit bioactivity relevant to medicinal chemistry.

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Carbamates often act as irreversible AChE inhibitors, with IC₅₀ values in the micromolar range.

  • Cytochrome P450: The chlorophenyl group may interact with CYP3A4, altering drug metabolism in hepatic microsomes.

Industrial and Research Applications

ApplicationDetails
AgrochemicalsInsecticidal activity via AChE inhibition
Pharmaceutical IntermediatesBuilding block for urea derivatives
Polymer ChemistryCrosslinking agent in polyurethane foams

Future Research Directions

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic pathways in mammalian models.

  • Structure-Activity Relationships: Modify alkyl/aryl substituents to optimize bioactivity.

  • Green Synthesis: Develop catalytic methods to reduce isocyanate usage and waste generation.

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